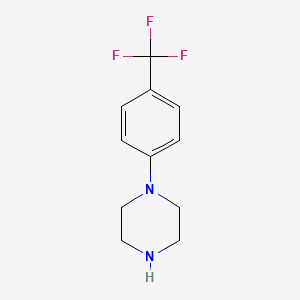

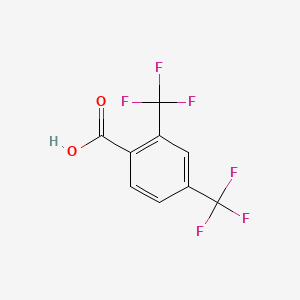

2,4-Bis(trifluormethyl)benzoesäure

Übersicht

Beschreibung

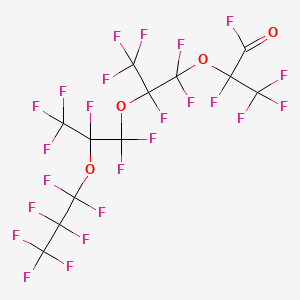

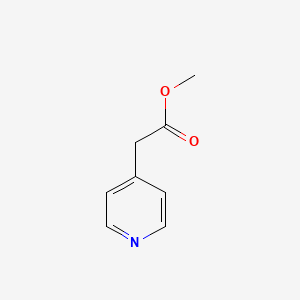

2,4-Bis(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C9H4F6O2 and its molecular weight is 258.12 g/mol. The purity is usually 95%.

The exact mass of the compound 2,4-Bis(trifluoromethyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Bis(trifluoromethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Bis(trifluoromethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

2,4-Bis(trifluormethyl)benzoesäure wird als Reagenz bei der Synthese verschiedener chemischer Verbindungen verwendet . Es ist ein vielseitiger Baustein in der organischen Synthese und trägt zur Bildung einer Vielzahl von Produkten bei.

Pharmazeutische Forschung

In der pharmazeutischen Forschung kann this compound als Vorläufer für die Synthese von Arzneistoffmolekülen verwendet werden . Die Trifluormethylgruppe ist ein häufiges Motiv in vielen Pharmazeutika, und diese Verbindung bietet eine effiziente Möglichkeit, sie einzuführen.

Materialwissenschaft

In der Materialwissenschaft kann this compound bei der Synthese von Polymeren und anderen Materialien verwendet werden . Das Vorhandensein der Trifluormethylgruppen kann die Eigenschaften der resultierenden Materialien beeinflussen, wie z. B. ihre thermische Stabilität und ihre Beständigkeit gegen Abbau.

Analytische Chemie

this compound kann in der analytischen Chemie als interner Standard verwendet werden . Seine einzigartige Struktur und seine Eigenschaften machen es leicht von anderen Verbindungen unterscheidbar, was genaue und präzise Messungen ermöglicht.

Biologische Forschung

In der biologischen Forschung kann this compound verwendet werden, um die Bindung von Liganden an Proteine zu untersuchen . So wurde es beispielsweise verwendet, um die Wechselwirkung von 2-Pyridinon und Aminosäurederivaten mit den Chaperonen PapD und FimC zu untersuchen.

Umweltwissenschaft

In der Umweltwissenschaft kann this compound in Studien zum Umweltverhalten und zur Umweltverbreitung fluorierter organischer Verbindungen verwendet werden . Diese Verbindungen sind aufgrund ihrer Persistenz in der Umwelt und ihrer potenziellen ökologischen Auswirkungen von Interesse.

Safety and Hazards

While specific safety and hazard information for 2,4-Bis(trifluoromethyl)benzoic acid is not provided in the search results, general safety measures for handling similar chemical compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, and clothing, and avoiding ingestion and inhalation .

Wirkmechanismus

Target of Action

It is known to be used as an organic intermediate in synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Bis(trifluoromethyl)benzoic acid. For instance, it is recommended to store the compound in a dry, cool, and well-ventilated place . It is also known that the compound can cause skin and eye irritation, and may cause respiratory irritation . Therefore, protective measures should be taken when handling this compound to minimize exposure and potential harm.

Eigenschaften

IUPAC Name |

2,4-bis(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O2/c10-8(11,12)4-1-2-5(7(16)17)6(3-4)9(13,14)15/h1-3H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOIZLCQNWWDCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90954548 | |

| Record name | 2,4-Bis(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32890-87-2 | |

| Record name | 2,4-Bis(trifluoromethyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032890872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Bis(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Bis(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

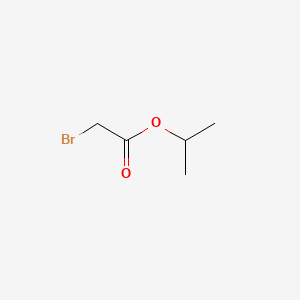

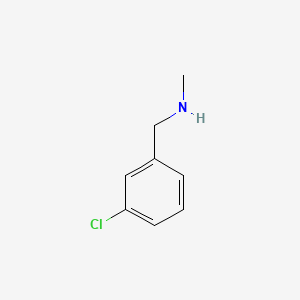

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

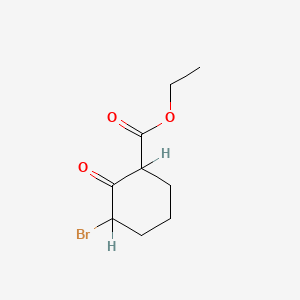

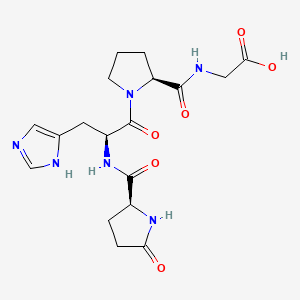

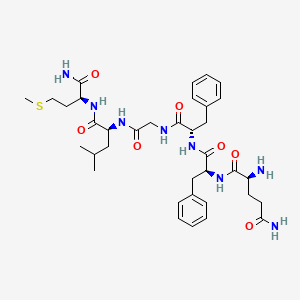

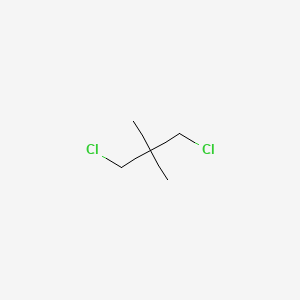

Feasible Synthetic Routes

Q1: What is the significance of 2,4-Bis(trifluoromethyl)benzoic acid in the context of wheat hybridization?

A1: The research paper by [] investigated various pyridinemonocarboxylates and benzoic acid analogs for their potential as chemical hybridizing agents in wheat (Triticum aestivum L.). The study identified 2,4-Bis(trifluoromethyl)benzoic acid as one of the few molecules capable of inducing complete spike sterility in wheat. [] Spike sterility is a crucial aspect of hybrid seed production as it prevents self-fertilization, ensuring cross-pollination and the development of hybrid offspring. This finding suggests that 2,4-Bis(trifluoromethyl)benzoic acid could be a valuable tool for developing hybrid wheat varieties with potentially improved traits like higher yield, disease resistance, and environmental adaptability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.